molecular formula C18H36O6S2 B11708659 Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate

Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate

Cat. No.: B11708659
M. Wt: 412.6 g/mol
InChI Key: UJKDOZBGIPFYGP-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features a complex structure with sulfonyl groups, which are known for their role in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of acid chlorides and alcohols under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in these interactions, often participating in nucleophilic substitution reactions. The pathways involved may include the formation of intermediate complexes that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other esters with sulfonyl groups, such as methyl butyrate and ethyl acetate . These compounds share similar structural features but differ in their specific functional groups and chain lengths.

Uniqueness

Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate is unique due to its specific combination of sulfonyl groups and ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H36O6S2

Molecular Weight

412.6 g/mol

IUPAC Name

methyl 3-(2-dodecylsulfonylethylsulfonyl)propanoate

InChI

InChI=1S/C18H36O6S2/c1-3-4-5-6-7-8-9-10-11-12-14-25(20,21)16-17-26(22,23)15-13-18(19)24-2/h3-17H2,1-2H3

InChI Key

UJKDOZBGIPFYGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCC(=O)OC

Origin of Product

United States

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